

Benchmarking 8-PhenylOctan-1-ol: A Comparative Guide for Chemical Intermediates

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Compound of Interest

Compound Name: **8-PhenylOctan-1-ol**

Cat. No.: **B078733**

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8-PhenylOctan-1-ol, a versatile aromatic alcohol, serves as a crucial chemical intermediate in a variety of applications, including the synthesis of fragrances, surfactants, and specialized organic molecules. Its unique structure, combining a long hydrophobic alkyl chain with a phenyl group, imparts desirable properties for these applications. This guide provides a comparative analysis of **8-phenylOctan-1-ol**'s performance against other relevant chemical intermediates, supported by experimental data and detailed synthetic protocols.

Performance Comparison: 8-PhenylOctan-1-ol vs. Alternatives

The selection of a chemical intermediate is a critical decision in any synthesis-driven research and development process. Key performance indicators such as reaction yield, purity, and application-specific properties dictate the efficiency and economic viability of a synthetic route. Below, we compare the performance of **8-phenylOctan-1-ol** with common alternatives in its primary application areas.

As a Fragrance Precursor

In the fragrance industry, long-chain aryl alcohols are valued for their floral and rosy scents, as well as their ability to act as precursors to other aromatic compounds. The performance of **8-phenylOctan-1-ol** is compared with shorter-chain analogues, Phenylpropan-1-ol and Phenylethanol.

Feature	8-Phenoctan-1-ol	Phenylpropan-1-ol	Phenylethanol
Odor Profile	Mild, waxy, rosy	Hyacinth-like, floral	Floral, rose
Volatility	Low	Moderate	High
Fixative Potential	High	Moderate	Low
Typical Synthesis Yield	80-90%	85-95%	90-98%
Relative Cost	Moderate	Low	Very Low

Note: Yields are representative and can vary based on the specific synthetic method and scale.

As a Surfactant Intermediate

The long alkyl chain and aromatic headgroup of **8-phenyloctan-1-ol** make it a suitable precursor for the synthesis of anionic surfactants, particularly alkylbenzene sulfonates. Its performance in this context is compared with surfactants derived from other C8-C12 alcohols. The critical micelle concentration (CMC) is a key indicator of surfactant efficiency, with lower values indicating better performance.

Surfactant Precursor	Alkyl Chain Length	Typical CMC of Sulfonated Derivative (mmol/L)
8-Phenoctan-1-ol	C8	~136
Decyl Alcohol	C10	~33
Dodecyl Alcohol	C12	~8.6[1]

Note: The CMC values for decyl and dodecyl alcohol derivatives are for sodium alkyl sulfates and serve as a benchmark for comparison.[1] The CMC for a sulfonated derivative of **8-phenyloctan-1-ol** is estimated based on trends for alkylbenzene sulfonates.

Synthesis of 8-Phenoctan-1-ol: Experimental Protocols

Several synthetic routes are available for the preparation of **8-phenyloctan-1-ol**. Below are detailed protocols for two common and effective methods: the reduction of a ketone and a Grignard reaction.

Method 1: Reduction of 8-Phenyl-1-octanone with Sodium Borohydride

This method involves the reduction of the corresponding ketone, 8-phenyl-1-octanone, using a mild reducing agent.

Reaction:

Experimental Protocol:

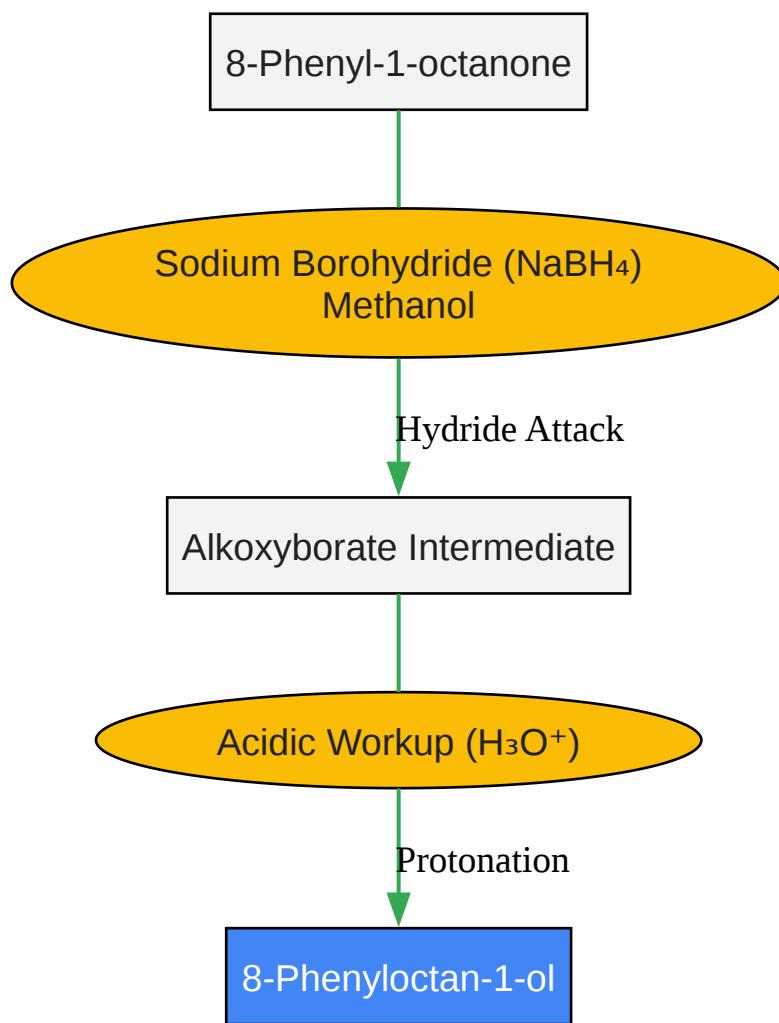
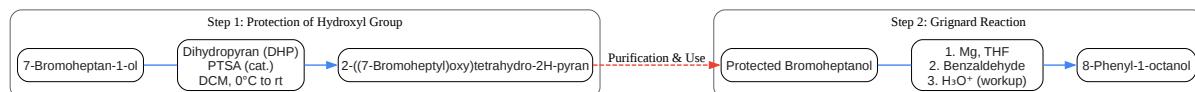
- Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (0.046 mol) of 8-phenyl-1-octanone in 100 mL of methanol.
- Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.
- Addition of Reducing Agent: Slowly add 1.74 g (0.046 mol) of sodium borohydride in small portions over 30 minutes, maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
- Quenching: Carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid until the pH is ~7.
- Extraction: Remove the methanol under reduced pressure. To the remaining aqueous layer, add 100 mL of diethyl ether. Separate the organic layer, and extract the aqueous layer twice more with 50 mL portions of diethyl ether.
- Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by vacuum distillation to obtain **8-phenyloctan-1-ol**.

Expected Yield and Purity: Based on similar reductions of aromatic ketones, a yield of 85-95% with a purity of >98% (as determined by GC-MS) can be expected.

Method 2: Grignard Synthesis from 7-Bromoheptan-1-ol and Benzaldehyde

This two-step protocol involves the protection of the hydroxyl group of the starting material, formation of a Grignard reagent, and subsequent reaction with an aldehyde.

Experimental Workflow for Grignard Synthesis of **8-Phenyloctan-1-ol**



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References

- 1. Linear alkylbenzene sulfonates and related compounds (EHC 169, 1996) [inchem.org]
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